molecular formula C13H17NO6S B2836302 N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1919401-88-9

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Numéro de catalogue: B2836302
Numéro CAS: 1919401-88-9
Poids moléculaire: 315.34
Clé InChI: SDZWTFYITMRWEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3-Hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at position 6 with a sulfonamide group.

Propriétés

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c15-13(3-4-18-9-13)8-14-21(16,17)10-1-2-11-12(7-10)20-6-5-19-11/h1-2,7,14-15H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZWTFYITMRWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the 3-hydroxytetrahydrofuran moiety, which can be synthesized from L-malic acid through esterification, reduction, and cyclization steps . The benzo-dioxine moiety can be introduced through a series of reactions involving aromatic substitution and cyclization. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the aromatic ring.

Applications De Recherche Scientifique

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic and tetrahydrofuran moieties can contribute to hydrophobic interactions and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogs from Turk J Pharm Sci (2017)

The 2017 study synthesized N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives with varied alkyl/aralkyl substituents. Key findings and comparisons are summarized below:

Table 1: Antibacterial Activity of Selected Sulfonamides
Compound Substituent Activity Against E. coli (IC₅₀, μg/mL) Activity Against S. typhi Lipoxygenase Inhibition
Parent (3) None (unsubstituted sulfonamide) Inactive Inactive Weak
5a (N-(2-bromoethyl)) 2-Bromoethyl 9.22 ± 0.70 Maximum inhibition Weak
5c (N-(3-phenylpropyl)) 3-Phenylpropyl 9.66 ± 0.33 Inactive Moderate (vs. Baicalein)
5e (N-(4-chlorobenzyl)) 4-Chlorobenzyl N/A N/A Moderate (vs. Baicalein)

Key Observations :

  • Substituent Impact on Antibacterial Activity : Bromoethyl (5a) and phenethyl (5b) groups enhance activity against Gram-negative bacteria (E. coli), likely due to increased lipophilicity and membrane penetration . The parent compound (3) lacks substituents and is inactive.
  • Enzyme Inhibition : Bulky aralkyl groups (e.g., 3-phenylpropyl in 5c) improve lipoxygenase inhibition, possibly by mimicking natural substrate interactions .
Comparison with Target Compound:

The target compound’s (3-hydroxyoxolan-3-yl)methyl group introduces a polar hydroxyl moiety absent in 5a–5e. Hydroxy groups are known to enhance binding to enzymatic targets (e.g., via hydrogen bonding), which could improve lipoxygenase inhibition relative to 5a–5e.

Other Structural Analogues

Table 2: Molecular and Functional Comparison
Compound Name (Source) Substituent Molecular Formula Molecular Weight Key Properties
Target Compound (3-Hydroxyoxolan-3-yl)methyl Not explicitly provided ~287–398 (estimated) Hypothesized enhanced solubility and enzyme binding
N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Enamine Ltd, 2021) Oxolan-3-yl (tetrahydrofuran) C₁₂H₁₇NO₅S 287.34 Neutral oxolane ring; research use
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Fluorophenyl-piperazinyl-furyl C₂₄H₂₆FN₃O₅S 487.55 Complex substituent; untested bioactivity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide Benzazepine-thioether C₂₁H₂₂N₂O₄S 398.48 Hybrid structure; no reported activity

Key Observations :

  • Polar vs. Nonpolar Substituents: The hydroxyoxolan group in the target compound contrasts with nonpolar groups (e.g., methylbenzenesulfonamides in Turk J Pharm Sci compounds) and complex fluorophenyl-piperazinyl systems . This polarity may position it between 5c (moderate lipoxygenase inhibition) and 5a (strong antibacterial activity).
  • The target compound’s moderate size (~287–398 Da) aligns with drug-like properties.

Activité Biologique

Chemical Structure and Properties

The chemical structure of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be broken down into several functional groups:

  • Sulfonamide Group : Known for antibacterial properties.
  • Benzodioxine Core : Contributes to the compound's interaction with biological targets.
  • Hydroxyoxolan Group : May enhance solubility and bioavailability.

This structural diversity suggests a multifaceted mechanism of action, which is crucial for its biological activity.

Cytotoxicity

Research has indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoline have shown significant inhibition of human cancer cell lines such as KB (oral cancer) and Hep-G2 (liver cancer), with IC50 values ranging from 0.9 to 4.5 µM . While specific data on the cytotoxicity of this compound is limited, its structural similarities suggest potential efficacy.

The biological activity of sulfonamides generally involves:

  • Inhibition of Bacterial Growth : Sulfonamides inhibit the synthesis of folic acid in bacteria, leading to growth inhibition.
  • Anticancer Activity : Compounds with benzodioxine structures may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Studies

While specific case studies on this compound are scarce, related compounds have demonstrated promising results in preclinical studies:

  • Study on Benzodioxine Derivatives : A study highlighted the anticancer properties of benzodioxine derivatives against various cancer cell lines. The derivatives exhibited selective toxicity towards malignant cells while sparing normal cells .

Data Table: Comparative Biological Activity

Compound NameIC50 (µM)Target Cell LineMechanism of Action
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro...TBDTBDTBD
1,3,4-Oxadiazoline Derivative (similar structure)0.9 - 4.5KB, Hep-G2Induction of apoptosis
Sulfanilamide10 - 30Various bacteriaInhibition of folic acid synthesis

Note: TBD = To Be Determined; values are indicative based on related compounds.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–80°CHigher temps may degrade sensitive groups
SolventDMF/DCMPolarity affects reaction kinetics
BaseTriethylamine/NaOHInfluences nucleophilicity

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzodioxine aromatic signals at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns .
  • X-ray Crystallography : For absolute stereochemical determination (if crystalline) .

Q. Purity Criteria :

TechniqueThresholdNotes
HPLC≥95% peak areaUse UV detection at 254 nm
TLCSingle spotRf matching reference

Basic: What are the primary biological activities reported for sulfonamide derivatives with a benzodioxine moiety?

Answer:
Sulfonamide-benzodioxine hybrids exhibit diverse bioactivities:

ActivityMechanismExample Derivatives
AntimicrobialDisruption of bacterial cell membranesN-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-benzenesulfonamide
AntitumorTopoisomerase II inhibitionN-(4-methylphenyl)-2,3-dihydrobenzo[1,4]dioxin-6-sulfonamide
Enzyme InhibitionBinding to catalytic sites (e.g., carbonic anhydrase)4-(2-Oxopyrrolidin)phenylsulfonamide

Q. Screening Methods :

  • In vitro assays : MIC (minimum inhibitory concentration) for antimicrobial activity .
  • Cell viability assays : MTT or SRB for cytotoxicity .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to enhance sulfonamide coupling efficiency .
  • Catalyst Use : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
  • Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) to balance reactivity and stability .

Q. Case Study :

  • Yield Improvement : Replacing NaOH with Et₃N in sulfonylation increased yield from 65% to 82% by reducing hydrolysis .

Advanced: What methodologies analyze the compound’s interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (KD values) for protein-ligand interactions .
  • Molecular Docking : AutoDock/Vina to predict binding poses in enzyme active sites (e.g., COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔH, ΔS) .

Example : Docking studies revealed hydrogen bonding between the sulfonamide group and His64 in carbonic anhydrase IX .

Advanced: How do structural modifications affect pharmacological profiles?

Answer:
Key structure-activity relationships (SAR):

  • Benzodioxine Substituents : Electron-withdrawing groups (e.g., -F) enhance metabolic stability .
  • Sulfonamide Variations : Bulky substituents (e.g., dipropylamino) improve selectivity for cancer targets .

Q. SAR Table :

ModificationEffectBioactivity Change
-OCH₃ addition↑ LipophilicityEnhanced CNS penetration
-CF₃ substitution↓ MetabolismProlonged half-life

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.